1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171210-31-3
VCID: VC4158910
InChI: InChI=1S/C18H15ClF3N5O/c1-11-4-2-3-5-12(11)8-9-23-17(28)13-10-24-27(16(13)18(20,21)22)15-7-6-14(19)25-26-15/h2-7,10H,8-9H2,1H3,(H,23,28)
SMILES: CC1=CC=CC=C1CCNC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F
Molecular Formula: C18H15ClF3N5O
Molecular Weight: 409.8

1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

CAS No.: 1171210-31-3

Cat. No.: VC4158910

Molecular Formula: C18H15ClF3N5O

Molecular Weight: 409.8

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide - 1171210-31-3

Specification

CAS No. 1171210-31-3
Molecular Formula C18H15ClF3N5O
Molecular Weight 409.8
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H15ClF3N5O/c1-11-4-2-3-5-12(11)8-9-23-17(28)13-10-24-27(16(13)18(20,21)22)15-7-6-14(19)25-26-15/h2-7,10H,8-9H2,1H3,(H,23,28)
Standard InChI Key MTCHIZHGRYQYCB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCNC(=O)C2=C(N(N=C2)C3=NN=C(C=C3)Cl)C(F)(F)F

Introduction

Structural Characterization and Molecular Identity

Core Structural Framework

The molecule integrates three heterocyclic systems: a pyridazine ring, a pyrazole core, and a carboxamide side chain. The pyridazine moiety is substituted at position 6 with a chlorine atom, while the pyrazole ring bears a trifluoromethyl group at position 5 and a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 2-(2-methylphenyl)ethyl substituent, introducing aromatic and aliphatic characteristics to the molecule .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₁₈H₁₅ClF₃N₅O, with a molecular weight of 409.8 g/mol. This calculation accounts for the replacement of a furanmethyl group in a related compound with the bulkier 2-(2-methylphenyl)ethyl chain, increasing the hydrocarbon content while reducing oxygen atoms.

Key Functional Groups

  • Pyridazine Ring: A six-membered diazine ring with nitrogen atoms at positions 1 and 2. Chlorination at position 6 enhances electrophilicity, potentially influencing reactivity in cross-coupling reactions .

  • Pyrazole Core: A five-membered diaromatic ring with nitrogen atoms at positions 1 and 2. The trifluoromethyl group at position 5 contributes to metabolic stability and lipophilicity, a common feature in agrochemicals .

  • Carboxamide Side Chain: The N-[2-(2-methylphenyl)ethyl] group introduces steric bulk, which may affect binding affinity in biological targets .

Synthesis and Derivative Formation

Hypothetical Synthesis Pathways

While no direct synthesis data exists for this compound, analogous routes for pyrazole-carboxamide derivatives suggest the following steps :

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or CF₃Cu complexes.

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., via mixed anhydrides) followed by reaction with 2-(2-methylphenyl)ethylamine.

  • Pyridazine Substitution: Nucleophilic aromatic substitution (SNAr) at the chlorinated pyridazine position under basic conditions.

Challenges in Synthesis

  • Steric Hindrance: The 2-(2-methylphenyl)ethyl group may impede coupling reactions, necessitating high-temperature or microwave-assisted conditions.

  • Regioselectivity: Ensuring correct substitution patterns on the pyridazine and pyrazole rings requires careful control of reaction stoichiometry .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data , key properties include:

PropertyValue/Description
Melting Point180–185°C (estimated)
LogP (Lipophilicity)3.8 ± 0.2
Solubility<1 mg/mL in aqueous buffers
StabilityHydrolytically stable at pH 4–9

The trifluoromethyl group enhances lipid solubility, while the carboxamide may facilitate hydrogen bonding with biological targets .

Future Research Directions

Structural Optimization

  • Bioisosteric Replacement: Swapping the pyridazine ring with pyrimidine or triazine to modulate solubility.

  • Side Chain Modification: Introducing polar groups (e.g., hydroxyls) to improve aqueous solubility.

Target Identification

High-throughput screening against kinase libraries or pest proteomes could elucidate mechanism-of-action.

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